molecular formula C8H7IO B1514520 2-Iodo-3-methylbenzaldehyde CAS No. 100130-55-0

2-Iodo-3-methylbenzaldehyde

Cat. No.: B1514520
CAS No.: 100130-55-0
M. Wt: 246.04 g/mol
InChI Key: QPABLNRXTZXEIQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, which also contains an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the iodination of 3-methylbenzaldehyde using iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the iodine atom at the ortho position.

Industrial Production Methods: In an industrial setting, the compound is often produced through a more scalable process involving the use of catalysts to enhance the efficiency of the iodination reaction. Continuous flow reactors and other advanced techniques may be employed to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: The iodine atom can be reduced to an iodide using reducing agents like sodium borohydride.

  • Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: 2-Iodo-3-methylbenzoic acid

  • Reduction: 2-Iodo-3-methylbenzyl alcohol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-Iodo-3-methylbenzaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Iodo-3-methylbenzaldehyde exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved vary based on the context of the research or application.

Comparison with Similar Compounds

  • 3-Iodo-2-methylbenzaldehyde

  • 2-Bromo-3-methylbenzaldehyde

  • 4-Iodo-2-methylbenzaldehyde

Properties

IUPAC Name

2-iodo-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABLNRXTZXEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760736
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-55-0
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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